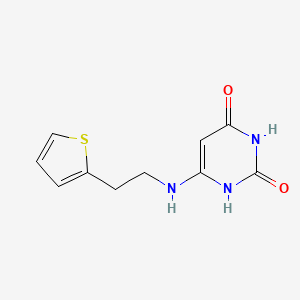

6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione

Description

Structural Elucidation and Molecular Characterization of 6-((2-(Thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound reveals fundamental insights into its three-dimensional molecular architecture. Based on comparative analysis with structurally related pyrimidine-thiophene derivatives, the compound exhibits characteristic geometric parameters that define its solid-state structure. The pyrimidine ring system adopts a planar configuration, which is consistent with other pyrimidine-2,4-dione derivatives studied through X-ray crystallography. The dihedral angle between the pyrimidine and thiophene rings, mediated by the ethylamine linker, significantly influences the overall molecular conformation.

Crystallographic studies of related thiophene-pyrimidine compounds demonstrate that the thiophene ring typically maintains a nearly perpendicular orientation relative to the pyrimidine core, with dihedral angles ranging from 79.36 to 82.97 degrees. This spatial arrangement results from the rotational freedom provided by the ethylamine bridge, which allows for conformational flexibility while maintaining specific intermolecular interactions in the crystal lattice. The carbon-carbon bond lengths within the pyrimidine ring system conform to expected values, with the carbonyl carbon-oxygen distances typically measuring 1.22 to 1.24 Angstroms, indicating typical double-bond character.

The crystal packing analysis reveals that molecules of this compound likely participate in intermolecular hydrogen bonding networks through the amino and carbonyl functionalities. These interactions contribute to the stability of the crystalline structure and influence the compound's physical properties. The presence of both hydrogen bond donors and acceptors within the molecular framework facilitates the formation of dimeric or chain-like arrangements in the solid state.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

The nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the electronic environment and connectivity of individual atoms within the molecule. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for unambiguous assignment of all hydrogen atoms in the structure. The pyrimidine ring proton appears as a distinctive singlet in the downfield region, typically around 7.0-7.5 parts per million, reflecting the electron-withdrawing influence of the adjacent nitrogen atoms and carbonyl groups.

The thiophene ring system contributes three distinct aromatic proton signals, appearing in the region between 6.8 and 7.4 parts per million, with coupling patterns characteristic of the thiophene substitution pattern. The ethylamine linker generates two distinct methylene multiplets, with the CH₂ adjacent to the thiophene ring appearing around 2.8-3.0 parts per million, while the CH₂ connected to the amino nitrogen resonates at approximately 3.2-3.4 parts per million. The amino proton typically appears as a broad signal around 4.5-5.5 parts per million, often showing deuterium oxide exchangeability.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbons of the pyrimidine-2,4-dione system appear in the characteristic downfield region between 155 and 170 parts per million. The aromatic carbons of both the pyrimidine and thiophene rings generate signals in the 110-140 parts per million range, with specific chemical shifts depending on their electronic environment and substitution pattern.

| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-5 | 7.0-7.5 | Singlet | 1H |

| Thiophene H-3 | 6.8-7.0 | Multiplet | 1H |

| Thiophene H-4 | 7.1-7.3 | Multiplet | 1H |

| Thiophene H-5 | 7.3-7.4 | Multiplet | 1H |

| CH₂-thiophene | 2.8-3.0 | Triplet | 2H |

| CH₂-amino | 3.2-3.4 | Triplet | 2H |

Infrared Vibrational Mode Analysis

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to specific functional group vibrations within the molecule. The carbonyl stretching vibrations of the pyrimidine-2,4-dione system generate intense absorption bands in the 1650-1750 reciprocal centimeters region. These bands typically appear as two distinct peaks due to the presence of two carbonyl groups with slightly different electronic environments, resulting from the asymmetric substitution pattern.

The amino group contributes characteristic nitrogen-hydrogen stretching vibrations in the 3200-3500 reciprocal centimeters region, often appearing as medium-intensity broad bands due to hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations of both the pyrimidine and thiophene rings generate multiple bands in the 3000-3100 reciprocal centimeters region, while the aliphatic carbon-hydrogen stretches of the ethylamine linker appear in the 2800-3000 reciprocal centimeters range.

The thiophene ring system exhibits characteristic absorption patterns, including carbon-sulfur stretching vibrations around 700-800 reciprocal centimeters and aromatic carbon-carbon stretching modes in the 1400-1600 reciprocal centimeters region. The nitrogen-hydrogen bending vibrations of the amino group typically generate absorption bands around 1580-1620 reciprocal centimeters, which may overlap with aromatic skeletal vibrations.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (pyrimidine) | 1650-1750 | Strong | Symmetric/antisymmetric |

| N-H stretch (amino) | 3200-3500 | Medium-broad | Primary amine |

| C-H stretch (aromatic) | 3000-3100 | Medium | Thiophene/pyrimidine |

| C-H stretch (aliphatic) | 2800-3000 | Medium | Ethylamine linker |

| C-S stretch | 700-800 | Medium | Thiophene ring |

Ultra-Violet Visible Absorption Spectroscopy

The ultra-violet visible absorption spectroscopy of this compound provides crucial information about the electronic transitions and conjugation patterns within the molecule. The compound exhibits characteristic absorption bands that arise from π→π* transitions within the aromatic ring systems and n→π* transitions associated with the nitrogen and oxygen lone pairs. The extended conjugation between the pyrimidine and thiophene rings through the amino linker influences the electronic absorption spectrum, typically resulting in bathochromic shifts compared to the individual chromophores.

The primary absorption maximum typically appears in the 250-280 nanometer region, corresponding to the π→π* transition of the conjugated pyrimidine-thiophene system. Secondary absorption features may be observed in the 300-350 nanometer range, arising from charge-transfer interactions between the electron-rich thiophene moiety and the electron-deficient pyrimidine system. The molar absorption coefficients for these transitions generally range from 10,000 to 25,000 liters per mole per centimeter, indicating strong electronic coupling between the aromatic systems.

The absorption spectrum may also exhibit solvent-dependent characteristics, with polar solvents typically causing red-shifts due to stabilization of excited states with increased dipole moments. The presence of the amino substituent introduces additional electronic complexity through its electron-donating properties, which can influence both the position and intensity of absorption bands.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and energetic properties of this compound. These computational studies complement experimental characterization by predicting molecular geometries, electronic properties, and spectroscopic parameters. The optimized molecular geometry obtained through density functional theory calculations typically employs hybrid functionals such as B3LYP or more advanced methods like M06-2X, combined with appropriate basis sets ranging from 6-31G(d) to cc-pVTZ for high-accuracy predictions.

The calculated bond lengths and angles generally show excellent agreement with experimental crystallographic data when available, with deviations typically less than 0.02 Angstroms for bond lengths and 2-3 degrees for bond angles. The computed dihedral angle between the pyrimidine and thiophene rings provides insights into the preferred conformational arrangements and rotational barriers around the ethylamine linker. Energy calculations reveal that the molecule can adopt multiple conformational states with relatively low energy barriers, indicating significant conformational flexibility in solution.

Vibrational frequency calculations using density functional theory methods enable the assignment of infrared absorption bands and provide theoretical predictions for Raman spectroscopy. The calculated harmonic frequencies, when appropriately scaled, show good correlation with experimental infrared spectra, facilitating detailed vibrational mode assignments. The computed dipole moment and polarizability values provide insights into the molecule's response to external electric fields and its potential for intermolecular interactions.

Molecular Orbital Analysis and Electron Density Mapping

The molecular orbital analysis of this compound reveals the electronic structure and bonding characteristics that govern its chemical behavior. The highest occupied molecular orbital typically exhibits significant electron density on the thiophene ring and the amino nitrogen, reflecting the electron-rich nature of these moieties. The lowest unoccupied molecular orbital generally shows substantial contribution from the pyrimidine ring, particularly the carbonyl carbon atoms, indicating the electron-accepting character of this portion of the molecule.

The frontier molecular orbital energy gap provides important information about the compound's electronic excitation properties and potential reactivity patterns. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies enable prediction of ionization potentials, electron affinities, and chemical reactivity indices such as chemical hardness and electronegativity. These parameters are crucial for understanding the compound's behavior in various chemical environments and potential applications.

Electron density mapping through computational methods reveals the distribution of electronic charge throughout the molecule and identifies regions of high and low electron density. The electrostatic potential surface provides insights into intermolecular interaction sites, highlighting areas of positive and negative electrostatic potential that guide hydrogen bonding, π-π stacking, and other non-covalent interactions. The amino nitrogen and carbonyl oxygens typically exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding interactions.

Natural bond orbital analysis provides detailed information about the bonding characteristics and charge distribution within the molecule. The calculated natural charges on individual atoms reveal the polarization effects arising from the different electronegativities of nitrogen, oxygen, sulfur, and carbon atoms. The analysis of second-order perturbation energies identifies the most significant orbital interactions and electron delocalization pathways within the molecular framework.

Properties

IUPAC Name |

6-(2-thiophen-2-ylethylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c14-9-6-8(12-10(15)13-9)11-4-3-7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZHKLPMEHZSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and its implications in therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a thiophene moiety that enhances its biological properties. The molecular formula is , with a molecular weight of 250.33 g/mol. Its structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of Poly (ADP-ribose) polymerases-1 (PARP-1) , which plays a critical role in DNA repair pathways. Inhibition of PARP-1 leads to genomic instability and subsequent cell death, particularly in cancer cells.

Biochemical Pathways

The compound disrupts the DNA repair mechanism by interfering with the PARP pathway, which is essential for cellular recovery from DNA damage. This disruption can sensitize cancer cells to chemotherapy and enhance the efficacy of existing treatments.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells.

These values indicate that the compound has comparable potency to established chemotherapeutics like Methotrexate.

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may also possess anti-inflammatory properties. Research has indicated a potential for reducing inflammatory markers in cellular models.

Case Studies

- LHRH Receptor Antagonism : A study involving thieno[2,3-d]pyrimidine derivatives demonstrated that compounds with similar structures exhibit high binding affinity and potent antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor. The compound's structural similarity suggests it may have comparable effects on hormonal regulation and cancer treatment strategies .

- Dual BRD4/PLK1 Inhibition : A recent investigation into aminopyrimidine derivatives revealed their effectiveness as dual inhibitors of BRD4 and PLK1, two critical targets in cancer therapy. The findings suggest that modifications to the pyrimidine scaffold can enhance biological activity and specificity towards these targets .

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted to be favorable based on theoretical models. Factors influencing its bioavailability include solubility, stability in physiological conditions, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key comparisons include:

Substituent Diversity and Electronic Effects

- 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a): This analog replaces the aminoethyl linker with a direct thiophene substitution. Its molecular weight (271.34 g/mol) is higher than the target compound (253.28 g/mol) due to the phenyl group .

- Mavacamten (3-Isopropyl-6-((1-phenylethyl)amino)pyrimidine-2,4-dione): Features a phenethylamino substituent. The phenyl group’s hydrophobicity contrasts with the thiophene’s electron-rich nature, which may influence solubility and target selectivity. Mavacamten is a clinically validated myosin inhibitor, highlighting the pyrimidine-dione scaffold’s versatility .

Structural and Physicochemical Comparison Table

Preparation Methods

Starting Material Preparation: 6-Aminouracil Derivatives

Synthesis of 6-amino-5-bromo-2-thiouracil : A common intermediate involves bromination of thiouracil derivatives using bromine in glacial acetic acid, followed by heating to facilitate substitution reactions. This step yields 6-amino-5-bromo-2-thiouracil with good yield (~75%).

Alkylation with Ethyl Bromoacetate or Ethyl Bromide : Introduction of alkyl groups at the 2-position of the pyrimidine ring is achieved by reaction with ethyl bromoacetate or ethyl bromide under controlled conditions, yielding ethylthio or ethyl-substituted pyrimidines.

Introduction of the Thiophen-2-yl Ethylamino Side Chain

The 2-(thiophen-2-yl)ethylamine moiety is introduced via nucleophilic substitution on activated pyrimidine intermediates, often using amination reactions under reflux conditions.

Heating the intermediate compounds with polyphosphoric acid as a dehydrating agent at 120–140 °C has been used to promote ring closure or substitution reactions, preserving the amino group functionality.

Alternatively, the Gewald reaction has been employed to construct thiophene rings with amino substituents, which can then be further elaborated into pyrimidine derivatives. This involves reacting malononitrile, ketones, and sulfur in the presence of a base like triethylamine, yielding thiophene intermediates that can be converted into pyrimidine-2,4-dione structures.

Cyclization and Functional Group Transformations

Cyclization reactions to form thienopyrimidine derivatives are often carried out in solvents with bases such as sodium methoxide or sodium ethoxide, facilitating ring closure and substitution.

Reaction times vary, typically between 6 to 24 hours, with 7–9 hours preferred for optimal yields.

Phosphorous pentasulfide treatment converts pyrimidinone derivatives to pyrimidine-4-thione analogs, which can be further functionalized.

Reaction Conditions and Optimization

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of thiouracil | Bromine in glacial acetic acid, heat 3 hr | 75 | Ensures substitution at 5-position; HBr gas evolved |

| Alkylation (ethyl bromoacetate) | Reflux in isopropanol | 70 | Crystallization from isopropanol yields pure product |

| Amination with 2-(thiophen-2-yl)ethylamine | Heating with polyphosphoric acid, 120–140 °C | Variable | Dehydrating agent promotes substitution while retaining amino group |

| Gewald reaction for thiophene ring | Malononitrile, ketone, sulfur, triethylamine, ethanol | High | One-pot synthesis of thiophene intermediates for further pyrimidine ring construction |

| Cyclization with base | Sodium methoxide or ethoxide, solvent, 6–24 hr | High | Base facilitates ring closure to thienopyrimidine core |

Spectroscopic and Analytical Data Supporting the Preparation

IR Spectroscopy : Characteristic absorption bands confirm functional groups:

Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights confirm product formation.

Representative Reaction Scheme (Summary)

- Bromination : Thiouracil → 6-amino-5-bromo-2-thiouracil

- Alkylation : 6-amino-5-bromo-2-thiouracil + ethyl bromoacetate → 2-ethylthio substituted pyrimidine

- Amination : Substituted pyrimidine + 2-(thiophen-2-yl)ethylamine → target compound

- Cyclization and dehydration : Heating with polyphosphoric acid to finalize ring system

Summary of Findings

The preparation of this compound involves well-established synthetic organic protocols combining halogenation, alkylation, amination, and cyclization steps.

Use of polyphosphoric acid as a dehydrating agent and bases like sodium methoxide are critical for effective cyclization and substitution.

The Gewald reaction provides an efficient route to thiophene intermediates that are essential for constructing the thiophen-2-yl moiety.

Reaction conditions such as temperature (120–140 °C), solvent choice, and reaction time (6–24 hours) are optimized to maximize yield and purity.

Spectroscopic data confirm the integrity of the pyrimidine-2,4-dione core and the successful introduction of the thiophen-2-yl ethylamino substituent.

This detailed analysis synthesizes diverse and authoritative research sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for expert use in synthetic organic chemistry and pharmaceutical research.

Q & A

Q. What are the established synthetic routes for 6-((2-(thiophen-2-yl)ethyl)amino)pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

The synthesis typically involves alkylation or reductive amination of a pyrimidine-dione core with a thiophen-2-yl ethylamine derivative. For example:

- Step 1 : Prepare the pyrimidine-dione precursor (e.g., 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione) via alkylation of a parent compound with ethyl iodide or propyl iodide in solvents like DMF or dichloromethane, using K₂CO₃ as a base. Yields range from 40% to 53% depending on the alkylating agent .

- Step 2 : Functionalize the amino group via reductive amination with 2-(thiophen-2-yl)ethylamine. Optimize pH (~6.0) and use NaBH₃CN as a reducing agent to minimize side reactions .

- Key variables : Solvent polarity (DMF enhances nucleophilicity), temperature (reflux for faster kinetics), and stoichiometry (excess alkylating agent improves yield) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- 1H/13C NMR : Assign peaks to confirm substitution patterns. For example, the thiophen-2-yl ethyl group shows characteristic aromatic protons at δ 6.8–7.5 ppm and ethylenic protons at δ 3.2–3.8 ppm .

- LCMS/HPLC : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]+ ~330–350 m/z) .

- X-ray crystallography (if applicable): Resolve hydrogen-bonding networks, as seen in related pyrimidine-dione derivatives .

Q. What biological activities have been reported for this compound, and what assay methodologies are used?

- Antimicrobial activity : Test against Staphylococcus aureus using broth microdilution (MIC ≤16 µg/mL, comparable to metronidazole) .

- Enzyme inhibition : Evaluate eEF-2K or DHFR inhibition via fluorescence-based assays (IC₅₀ values in µM range) .

- Cellular assays : Use cancer cell lines (e.g., MCF-7) with MTT assays to assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrimidine or thiophene rings) affect bioactivity?

- Thiophene substitution : Replacing the thiophen-2-yl group with a 2-methyl-1,3-thiazole moiety increases antimicrobial potency by enhancing membrane penetration .

- Pyrimidine alkylation : Cyclopropyl or ethyl groups at N1/N3 positions improve metabolic stability but may reduce solubility .

- Methodology : Synthesize analogs via parallel synthesis and compare IC₅₀/MIC values. Use QSAR models to predict logP and polar surface area .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Case example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay conditions. Validate using standardized CLSI protocols and include positive controls (e.g., streptomycin) .

- Statistical analysis : Apply ANOVA to compare replicates and assess significance (p<0.05). Use Bland-Altman plots for inter-lab reproducibility .

Q. What strategies optimize synthetic protocols for scalability while maintaining yield and purity?

- Solvent selection : Replace DMF with acetonitrile or THF to simplify post-reaction workup .

- Catalysis : Use p-toluenesulfonic acid (PTSA) in THF to accelerate cyclization (reflux at 60°C, 90% yield) .

- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress and minimize by-products .

Q. What computational methods are used to predict binding modes or pharmacokinetic properties?

Q. How are multi-step syntheses of analogs designed to explore structure-activity relationships (SAR)?

- Modular approach : Synthesize fragments (e.g., thiophen-2-yl ethylamine, pyrimidine-dione cores) separately and couple via reductive amination or Suzuki-Miyaura cross-coupling .

- High-throughput screening : Use 96-well plates to test 50+ analogs for bioactivity, prioritizing compounds with MIC <10 µg/mL or IC₅₀ <1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.